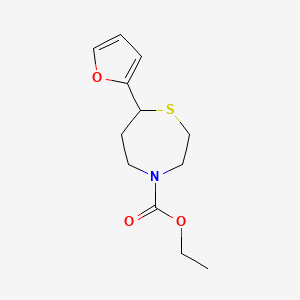
N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, commonly known as DMIO, is a chemical compound that has gained significant attention in scientific research. DMIO belongs to the class of oxalamide compounds and has been widely used in various scientific studies due to its unique properties.
Scientific Research Applications
Behavioral Pharmacology
A study explored the anxiolytic and antidepressant potential of a selective 5-hydroxytryptamine (HT)1B antagonist, demonstrating its utility in the treatment of anxiety and affective disorders. This research highlights the importance of selective antagonists in modulating neurotransmitter systems, which could be relevant to the pharmacological applications of N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, particularly if it exhibits similar receptor targeting properties (Hudzik et al., 2003).
Regioselectivity in Chemical Reactions
Research into the regioselectivity of free radical bromination of unsymmetrical dimethylated pyridines provides insights into the mechanisms and regioselectivity of reactions involving similar complex molecules. Understanding these reactions is crucial for synthesizing and modifying compounds like N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, which may require specific structural modifications for research or therapeutic purposes (Thapa et al., 2014).
Environmental Fate of Chemical Compounds
A review on the environmental fate of alkylphenol ethoxylates (APEs) and their degradation products emphasizes the importance of understanding the environmental impact and degradation pathways of chemical compounds. This information is pertinent for assessing the ecological and health implications of using and disposing of synthetic compounds like N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide (Ying et al., 2002).
Occupational Exposure and Toxicology
The clinical outcomes of occupational exposure to N,N-Dimethylformamide (DMF) highlight the need for understanding the toxicological profiles of chemicals used in industrial settings. This research is crucial for ensuring the safety and health of workers exposed to chemical compounds, including the potential manufacturing or laboratory use of N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide (Kim & Kim, 2011).
Antioxidant Activity Analysis
A review on the analytical methods used in determining antioxidant activity provides a framework for evaluating the potential antioxidant properties of compounds. Given the increasing interest in antioxidants for various health benefits, such methodologies could be applicable for assessing the antioxidant potential of N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, if relevant (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-17-5-4-6-21(18(17)2)27-25(31)24(30)26-16-23(29-11-13-32-14-12-29)19-7-8-22-20(15-19)9-10-28(22)3/h4-8,15,23H,9-14,16H2,1-3H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFOXJQLFZUIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2883556.png)
![7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B2883557.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2883564.png)





![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2883573.png)



![3-[3-({2-[(4-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2883578.png)